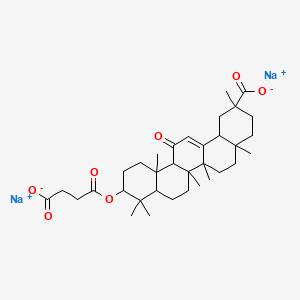
Carbenoxolone disodium salt
描述
卡贝诺克斯隆二钠盐是甘草次酸半琥珀酸酯的水溶性二钠盐。它是一种糖皮质激素类化合物,是甘草酸的代谢产物,甘草酸来源于甘草根。卡贝诺克斯隆二钠盐以其抗炎特性及其抑制间隙连接通讯的能力而闻名。 它通常在神经科学研究中用作间隙连接抑制剂,并且对白蛋白具有显著的结合亲和力 .
准备方法
合成路线和反应条件: 卡贝诺克斯隆二钠盐是由甘草次酸通过一系列化学反应合成的。该过程涉及甘草次酸的半琥珀酸酯化,然后用氢氧化钠中和形成二钠盐。 反应条件通常涉及使用有机溶剂和控制温度以确保获得所需产物 .
工业生产方法: 在工业环境中,卡贝诺克斯隆二钠盐的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以确保高产率和纯度。 最终产物然后通过结晶或其他分离技术进行纯化以获得所需的质量 .
化学反应分析
反应类型: 卡贝诺克斯隆二钠盐会发生各种化学反应,包括:
氧化: 卡贝诺克斯隆可以被氧化形成不同的氧化产物。
还原: 它也可以在特定条件下发生还原反应。
取代: 卡贝诺克斯隆可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生不同的羧化衍生物,而还原可能产生羟基化化合物 .
科学研究应用
卡贝诺克斯隆二钠盐在科学研究中有着广泛的应用,包括:
化学: 它用作各种化学反应和研究中的试剂。
生物学: 卡贝诺克斯隆用于研究间隙连接通讯及其在细胞系统中的抑制。
医学: 正在研究其在治疗溃疡和其他炎症疾病方面的潜在治疗作用。
作用机制
卡贝诺克斯隆二钠盐通过抑制 11-β-羟基类固醇脱氢酶发挥作用,该酶参与将非活性可的松转化为活性皮质醇。这种抑制导致皮质醇水平降低,进而减少炎症。 此外,卡贝诺克斯隆通过抑制连接蛋白来阻断间隙连接通讯,连接蛋白对于细胞间通讯至关重要 .
类似化合物:
甘草次酸: 卡贝诺克斯隆衍生的母体化合物。
甘草酸: 甘草次酸的另一种代谢产物,具有类似的抗炎特性。
可的松: 具有抗炎作用的糖皮质激素,但作用机制不同。
独特性: 卡贝诺克斯隆二钠盐在抑制 11-β-羟基类固醇脱氢酶和间隙连接通讯方面的双重能力是独一无二的。 这种双重抑制使其成为生化研究和潜在治疗应用中的宝贵工具 .
相似化合物的比较
Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.
Glycyrrhizin: Another metabolite of glycyrrhetinic acid with similar anti-inflammatory properties.
Cortisone: A glucocorticoid with anti-inflammatory effects but different mechanisms of action.
Uniqueness: Carbenoxolone disodium salt is unique in its dual ability to inhibit both 11-beta-hydroxysteroid dehydrogenase and gap junction communication. This dual inhibition makes it a valuable tool in both biochemical research and potential therapeutic applications .
属性
IUPAC Name |
disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENDLAVTKRQMS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7421-40-1 | |
| Record name | Carbenoxolone disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7818656.png)
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B7818667.png)



![1-[(3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B7818687.png)
![(5Z)-5-[(2E)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7818696.png)

